molecular formula C19H12FN3O3S B2450096 N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-19-1

N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B2450096
M. Wt: 381.38
InChI Key: QKXUAMUMIVZYMY-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including a benzodioxole, a fluorophenyl group, an imidazole, a thiazole, and a carboxamide. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzodioxole could be formed through a condensation reaction of a catechol and a methylene halide. The imidazole and thiazole rings could be formed through cyclization reactions involving appropriate precursors .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzodioxole, imidazole, and thiazole rings would contribute to the rigidity of the molecule, while the fluorophenyl and carboxamide groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the imidazole and thiazole rings are aromatic and thus relatively stable, but can be involved in electrophilic substitution reactions. The carboxamide group could participate in hydrolysis reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and a fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability. The carboxamide group could form hydrogen bonds, influencing its interactions with other molecules .

Scientific Research Applications

Antimycobacterial Activity

Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives, including compounds structurally similar to N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide, have been evaluated for antimycobacterial properties. Notably, certain derivatives displayed significant activity against Mycobacterium tuberculosis (Mtb), suggesting potential use in treating tuberculosis. These compounds demonstrated selective inhibition of Mtb over non-tuberculous mycobacteria (NTM) and were also characterized for their molecular docking and dynamics, providing insight into their interaction with target proteins in Mtb (Chitti et al., 2022).

Anticancer Potential

Various derivatives of imidazo[2,1-b]thiazole, closely related to the compound , have been synthesized and evaluated for anticancer properties. Some studies have identified potent anticancer activity in specific derivatives against leukemia cells. These compounds have demonstrated the ability to induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents (Karki et al., 2011). Another study highlighted the antitumor properties of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, which are structurally similar, showing promise for new anticancer agents (Horishny et al., 2020).

Antibacterial and Antioxidant Applications

Several studies have synthesized and evaluated the antibacterial and antioxidant activities of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide. This includes research on 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, which showed significant antimicrobial and antioxidant activities (Talupur et al., 2021). Another study on benzo[d]imidazo[2,1-b]thiazole-based sensors highlighted their potential as fluorescent chemosensors for Zn2+ ion detection, indicating a new avenue for environmental and biochemical sensing applications (Moradi et al., 2020).

Future Directions

Given the potential biological activities associated with the functional groups in this compound, it could be of interest for further study. Future research could focus on synthesizing the compound and testing its biological activity. If it shows promising activity, further studies could be done to optimize its structure and improve its potency .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O3S/c20-12-3-1-11(2-4-12)14-8-23-15(9-27-19(23)22-14)18(24)21-13-5-6-16-17(7-13)26-10-25-16/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXUAMUMIVZYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

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